Longestin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

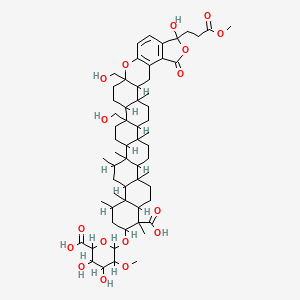

The compound Longestin is a complex organic molecule with a highly intricate structure This compound is characterized by multiple hydroxyl groups, carboxylic acid groups, and methoxy groups, making it a highly functionalized molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions The initial step typically involves the formation of the core polycyclic structure through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. It often requires the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural verification. The scalability of the synthesis process is also a critical factor, with continuous flow chemistry being a potential method for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups typically yields ketones or aldehydes, while reduction of carboxylic acids results in alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a model system for studying complex polycyclic aromatic hydrocarbons. Its multiple functional groups make it an excellent candidate for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its complex structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with multiple molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and nanomaterials. Its stability and functional diversity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Its multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets. This results in the modulation of various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Longestin

- This compound

Uniqueness

This compound is unique due to its highly functionalized structure and the presence of multiple reactive sites. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Biologische Aktivität

Longestin is a biologically active compound that has garnered attention for its potential therapeutic properties, including antimicrobial and anticancer activities. Its complex structure allows it to interact with various biological targets, making it a versatile candidate for scientific research. This article delves into the biological activities of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi through mechanisms that disrupt cellular functions. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions with microbial cell membranes contributes to its efficacy.

Anticancer Effects

In cancer research, this compound has shown promise in inducing apoptosis in cancer cells. Studies suggest that it modulates key signaling pathways involved in cell proliferation and survival. For instance, this compound's interaction with specific receptors can lead to the activation of apoptotic pathways, promoting cell death in malignant cells.

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The compound's functional groups facilitate various biochemical interactions, leading to modulation of signaling pathways involved in inflammation, cell growth, and apoptosis.

| Biological Activity | Mechanism | Target |

|---|---|---|

| Antimicrobial | Disruption of cell membrane integrity | Bacterial and fungal cells |

| Anticancer | Induction of apoptosis | Cancer cells (various types) |

| Anti-inflammatory | Modulation of inflammatory cytokines | Immune cells |

Case Study 1: Anticancer Efficacy

A study conducted on this compound's anticancer effects utilized human cancer cell lines. The results indicated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. The study concluded that this compound could be a potential candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains, including both gram-positive and gram-negative bacteria. The results showed that this compound exhibited notable antibacterial activity, particularly against resistant strains. This study highlights the potential of this compound as an alternative treatment option for antibiotic-resistant infections.

Research Findings

Recent research has provided insights into the various biological activities associated with this compound:

- Cell Proliferation : Studies indicate that this compound can influence cell cycle progression by modulating key regulatory proteins involved in the G1/S transition.

- Oxidative Stress : this compound has been shown to enhance antioxidant enzyme activity, reducing oxidative stress levels in cells.

- Gene Expression : It regulates the expression of genes associated with inflammation and apoptosis, further supporting its therapeutic potential.

Eigenschaften

IUPAC Name |

11-(6-carboxy-4,5-dihydroxy-3-methoxyoxan-2-yl)oxy-32-hydroxy-22,26-bis(hydroxymethyl)-32-(3-methoxy-3-oxopropyl)-2,6,10,13,14,17,18,39-octamethyl-34-oxo-27,33-dioxadecacyclo[20.19.0.02,19.05,18.06,15.09,14.023,39.026,38.028,36.031,35]hentetraconta-28(36),29,31(35)-triene-10-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88O17/c1-30-25-40-54(4,21-15-39-57(40,7)31(2)26-42(58(39,8)52(70)71)75-51-48(74-10)46(66)45(65)47(76-51)49(67)68)35-13-19-53(3)36(56(30,35)6)16-22-59(28-62)37(53)14-20-55(5)38(59)17-23-60(29-63)41(55)27-32-34(77-60)12-11-33-44(32)50(69)78-61(33,72)24-18-43(64)73-9/h11-12,30-31,35-42,45-48,51,62-63,65-66,72H,13-29H2,1-10H3,(H,67,68)(H,70,71) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIAGVXGCNWASW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3C2(C(CC(C3(C)C(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)OC)C)C)(C5C1(C6CCC7(C(C6(CC5)C)CCC8(C7CCC9(C8CC1=C(O9)C=CC2=C1C(=O)OC2(CCC(=O)OC)O)CO)C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131774-53-3 |

Source

|

| Record name | Longestin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131774533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.